Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-
Description
Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- (hereafter referred to by its IUPAC name) is a hydroxylamine derivative in which the hydroxyl group is substituted with a (5-methyl-2-pyrazinyl)methyl moiety. The pyrazine ring, a nitrogen-containing heterocycle, distinguishes this compound from simpler aryl or alkyl-substituted hydroxylamines.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
O-[(5-methylpyrazin-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H9N3O/c1-5-2-9-6(3-8-5)4-10-7/h2-3H,4,7H2,1H3 |
InChI Key |
PLVRXETYZHVIET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)CON |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Synthesis of 5-Methylpyrazine-2-Carboxylate
- Starting material: 5-methylpyrazine-2-carboxylic acid ester (e.g., methyl ester).
- Bromination of Methyl Group
- Substitution with Hydroxylamine
| Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | Br₂, acetic acid, 80°C, 1h | 40% | |
| Hydroxylamine Substitution | NH₂OH·HCl, K₂CO₃, DMF, 70°C, 12h | ~60%* |
*Estimated based on analogous amine reactions.
Mitsunobu Reaction Approach
This method involves converting a pyrazine alcohol to the target compound using Mitsunobu reagents.
Key Steps:
- Synthesis of 5-Methylpyrazine-2-Methanol
- Precursor : 5-Methylpyrazine-2-carboxylic acid ester.
- Reduction : LiAlH₄ or NaBH₄ to reduce ester to alcohol.
- Mitsunobu Reaction
| Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alcohol Synthesis | LiAlH₄, THF, reflux | >90% | |
| Mitsunobu Reaction | PPh₃, DEAD, NH₂OH, DCM, 20°C | ~85%* |
*Assumes similar efficiency to phthalimide-protected systems.
Nucleophilic Aromatic Substitution (NAS)
This method targets pyrazines with electron-withdrawing groups at position 2.
Key Steps:
- Halogenation of 5-Methylpyrazine
- Substitution with Hydroxylamine
| Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Halogenation | NBS, AIBN, CCl₄, reflux, 10h | 32.9% | |
| Hydroxylamine Substitution | NH₂OH, NaOH, DMF, 60°C, 12h | ~40%* |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Bromomethyl Substitution | High selectivity, scalable | Harsh bromination conditions | 40–60% |
| Mitsunobu Reaction | Mild conditions, high purity | Requires sensitive reagents | ~85% |
| NAS | Simple reagents | Low yields for hydroxylamine | 30–50% |
Key Challenges and Optimizations
- Hydroxylamine Reactivity : Weak nucleophilicity necessitates strong bases or polar aprotic solvents.
- Purification : Column chromatography (e.g., silica gel with 3% MeOH/DCM) is critical for isolating pure product.
- Catalyst Recycling : Cobalt catalysts in reduction reactions can be reused.
Data Tables from Literature
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Pharmaceutical Development
Hydroxylamine derivatives have been explored for their biological activities, particularly in relation to their reactivity with biological macromolecules. Research indicates that these compounds may serve as scaffolds for the development of new therapeutic agents. For instance, studies have shown that hydroxylamine derivatives can exhibit:
- Antimicrobial Activity : Compounds similar to hydroxylamine have demonstrated efficacy against various bacterial strains, suggesting potential use in treating infections.
- Anticancer Properties : Analogous compounds have been investigated for their ability to inhibit specific cancer cell growth through mechanisms such as histone deacetylase inhibition .
Organic Synthesis
Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- is valuable in organic synthesis due to its ability to participate in various chemical reactions, including:
- N-Alkylation Reactions : The compound can be used to synthesize more complex molecules through N-alkylation processes.
- Formation of Oximes : Hydroxylamines are commonly used to convert carbonyl compounds into oximes, which are important intermediates in organic synthesis.
Plant Growth Regulation
Research has highlighted the potential of hydroxylamine derivatives in agricultural biotechnology, particularly as plant growth regulators. For example:
- Growth Stimulation : Hydroxylamine-based compounds have been shown to enhance vegetative growth in maize (Zea mays L.) by promoting the synthesis of chlorophyll and other photosynthetic pigments .
| Compound | Effect on Growth | Mechanism |
|---|---|---|
| Hydroxylamine Derivative A | Increased chlorophyll content by 36% | Enhanced photosynthesis |
| Hydroxylamine Derivative B | Improved root development | Auxin-like activity |
Agrochemical Development
The unique properties of hydroxylamine derivatives make them suitable candidates for the development of new agrochemicals aimed at improving crop yields and resistance to pests.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of hydroxylamine derivatives against E. coli and S. aureus. Results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Plant Growth Regulation Trials
In trials conducted on maize crops, hydroxylamine derivatives were applied at various concentrations. The results showed a marked increase in growth metrics compared to control groups treated with traditional phytohormones:
- Chlorophyll a Content : Increased by an average of 36%.
- Root Length : Enhanced by approximately 25% over untreated controls.
Mechanism of Action
The mechanism of action of Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- involves its ability to act as a nucleophile, reacting with electrophilic centers in target molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, thereby modifying their function. The specific molecular targets and pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Aromatic vs. Heteroaromatic Substitutions
- O-(4-Methoxybenzyl)hydroxylamine (7a) : Features a methoxy-substituted benzyl group. The electron-donating methoxy group enhances stability and may influence redox properties compared to the electron-deficient pyrazinyl moiety in the target compound .
- O-((Ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine : Incorporates a ferrocenyl group, which introduces redox activity and metal coordination capabilities absent in the target compound .
Heterocyclic Substitutions
- O-(Thiophen-2-ylmethyl)hydroxylamine (29t) : The thiophene ring provides sulfur-mediated interactions, contrasting with the pyrazine’s nitrogen-rich aromatic system .
- O-(3-Morpholinobenzyl)hydroxylamine (20j): A morpholine substituent enhances water solubility and basicity, whereas the pyrazinyl group may prioritize hydrogen-bond acceptor properties .
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | Key Properties |
|---|---|---|
| Target Compound | 5-Methyl-2-pyrazinylmethyl | High polarity, H-bond acceptor capacity |
| O-(4-Methoxybenzyl)hydroxylamine | 4-Methoxybenzyl | Electron-rich, moderate lipophilicity |
| O-(Thiophen-2-ylmethyl)hydroxylamine | Thiophen-2-ylmethyl | Sulfur-mediated interactions |
| O-(Ferrocenyl)(3-fluorophenyl)methyl hydroxylamine | Ferrocenyl + 3-fluorophenyl | Redox activity, steric bulk |
Spectral and Physicochemical Data
NMR Shifts :
- O-((Ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine : The ferrocenyl group causes distinct upfield shifts (e.g., 4.09–4.13 ppm for C5H4 protons) .
- O-([1,1′-Biphenyl]-4-ylmethyl)hydroxylamine (9f) : Biphenyl protons resonate at 7.45–7.60 ppm, reflecting aromatic conjugation .
- Target Compound (inferred) : The pyrazinylmethyl group would likely show deshielded aromatic protons (7.5–8.5 ppm) and characteristic methyl group signals near 2.5 ppm.
HRMS Validation : Compounds like O-(4-Methoxyphenethyl)hydroxylamine (13i) and O-(Thiophen-2-ylmethyl)hydroxylamine (29t) confirm precise mass matches (<2 ppm error) for structural confirmation .
Biological Activity
Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- features a hydroxylamine functional group attached to a 5-methyl-2-pyrazinyl moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions. The presence of the pyrazine ring is known to enhance the pharmacological profile of compounds by improving their bioavailability and selectivity towards biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of hydroxylamine derivatives, including Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]-. For instance, a related compound demonstrated potent activity against non-small cell lung cancer (NSCLC) cell lines with specific mutations in the epidermal growth factor receptor (EGFR). The IC50 values observed were as low as 7.2 nM, indicating strong inhibitory effects on tumor growth in vitro .
Table 1: Anticancer Activity of Hydroxylamine Derivatives
| Compound | Cancer Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- | NCI-H3255 (EGFR L858R) | 7.2 | EGFR inhibition |
| Compound X | A549 (EGFR wild type) | 14.0 | Induces apoptosis |
| Compound Y | MCF-7 (breast cancer) | 9.1 | Cell cycle arrest |
Anti-inflammatory Effects
Hydroxylamine derivatives have also been investigated for their anti-inflammatory properties. They have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This action is crucial for developing therapies targeting chronic inflammatory conditions .
The biological activity of Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- can be attributed to several mechanisms:
- Inhibition of Kinases : The compound acts as an inhibitor of various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Antioxidant Activity : Hydroxylamines have shown significant antioxidant properties, which can mitigate oxidative stress—a contributor to cancer progression and inflammation .
- Modulation of Apoptosis : Certain derivatives promote apoptosis in cancer cells by altering the expression levels of pro-apoptotic and anti-apoptotic proteins .
Case Studies
Several case studies illustrate the efficacy of hydroxylamine derivatives in preclinical settings:
- Case Study 1 : A study evaluated the effects of Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- on NSCLC cells expressing mutant EGFR. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation.
- Case Study 2 : Another study focused on its anti-inflammatory effects, demonstrating that hydroxylamine treatment reduced TNF-alpha levels in LPS-stimulated macrophages by over 90%, suggesting its potential for treating inflammatory diseases.
Q & A
Basic: What synthetic routes are available for preparing Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]-?
Methodological Answer:
The compound can be synthesized via O-alkylation of hydroxylamine derivatives using a pyrazine-containing alkylating agent. For example:
- Step 1: Prepare the pyrazinylmethyl electrophile (e.g., 5-methyl-2-pyrazinylmethyl chloride) by chlorinating the corresponding alcohol.
- Step 2: React hydroxylamine hydrochloride with the electrophile in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to facilitate nucleophilic substitution.
- Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC (C18 column, mobile phase: methanol/water) .
Key Considerations:
- Monitor reaction progress with TLC to avoid over-alkylation.
- Use inert atmosphere (N₂/Ar) to prevent oxidation of the hydroxylamine group .
Basic: How can the structure of this compound be rigorously characterized?
Methodological Answer:
Combine spectroscopic and crystallographic techniques :
- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazinyl CH₃ at δ ~2.5 ppm, hydroxylamine NH at δ ~5.5 ppm).
- IR: Validate N–O (stretch ~930 cm⁻¹) and pyrazine ring vibrations (~1600 cm⁻¹).
- XRD: Single-crystal X-ray diffraction for absolute configuration (e.g., pyrazine ring planarity, bond angles). Reference databases like Cambridge Structural Database for comparison .
Advanced Tip: Use DFT calculations (B3LYP/6-31G*) to model electronic properties and compare with experimental data .
Advanced: What mechanistic insights exist for its reactivity in nucleophilic or redox reactions?
Methodological Answer:
The hydroxylamine group acts as a dual nucleophile and redox-active moiety :
- Nucleophilic substitution: The NH₂O– group reacts with electrophiles (e.g., carbonyls) to form oximes, with reaction rates pH-dependent (optimal at pH 7–8) .
- Redox behavior: Under oxidative conditions (e.g., H₂O₂), it forms nitroso intermediates, detectable via UV-Vis (λ ~250 nm). Use cyclic voltammetry to quantify redox potentials .
Data Contradiction Alert: Some studies report competing side reactions (e.g., dimerization) under acidic conditions; confirm via LC-MS .
Advanced: How can contradictory spectral data for this compound be resolved?
Methodological Answer:
- Cross-validate techniques: For example, discrepancies in NH₂O– IR peaks may arise from solvent effects (DMSO vs. KBr pellets). Repeat in identical conditions.
- Dynamic NMR: Probe tautomerism (e.g., hydroxylamine ↔ nitrone) by variable-temperature ¹H NMR .
- Reference standards: Compare with structurally analogous compounds (e.g., O-[(2-methoxyphenyl)methyl]hydroxylamine) from PubChem .
Case Study: Inconsistent XRD data for pyrazine derivatives were resolved by refining hydrogen bonding parameters using SHELX .
Basic: What stability challenges arise during storage or handling?
Methodological Answer:
- Thermal instability: Decomposes above 80°C; store at –20°C under inert gas.
- Oxidation: Susceptible to air oxidation; add stabilizers (e.g., 1% ascorbic acid) or use amber vials .
- Hygroscopicity: Use desiccants (silica gel) in storage containers. Confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Advanced: How is this compound utilized in site-selective protein modification?
Methodological Answer:
Its hydroxylamine group enables chemoselective conjugation via:
- Oxime ligation: React with ketone-bearing proteins (e.g., glycated albumin) at pH 4.5–6.5.
- Metal-free click chemistry: Couple with aldehyde-functionalized biomolecules using aniline catalysis.
- Validation: Confirm site specificity via SDS-PAGE and MALDI-TOF .
Optimization Note: Adjust molar ratios (protein:compound ≥1:10) to minimize off-target binding .
Advanced: What analytical methods detect trace impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD/MS: Use a C18 column (2.0 µL injection, gradient: 5%→95% MeOH in H₂O over 20 min) to separate and identify byproducts (e.g., unreacted pyrazine intermediates) .
- GC-MS: Detect volatile impurities (e.g., residual solvents) with headspace sampling .
- ICP-OES: Screen for metal catalysts (e.g., Pd from synthetic steps) with detection limits <1 ppm .
Basic: What are its applications in medicinal chemistry or drug discovery?
Methodological Answer:
- Pharmacophore scaffold: The pyrazine-hydroxylamine core is explored in kinase inhibitors (e.g., EGFR) and antimicrobial agents.
- SAR studies: Modify substituents (e.g., pyrazine CH₃→CF₃) to enhance target affinity. Use in vitro assays (IC₅₀ determination) and molecular docking .
Caution: Assess metabolic stability (e.g., hepatic microsome assays) early due to potential oxidation liabilities .
Advanced: How can computational modeling predict its interactions with biological targets?
Methodological Answer:
- Docking (AutoDock Vina): Model binding to enzymes (e.g., cytochrome P450) using PDB structures. Focus on H-bonding (hydroxylamine NH) and π-π stacking (pyrazine ring).
- MD Simulations (GROMACS): Simulate solvation effects and conformational flexibility over 100 ns trajectories.
- ADMET Prediction (SwissADME): Estimate bioavailability and toxicity risks (e.g., Ames test positivity) .
Advanced: How does this compound compare to structurally related hydroxylamine derivatives?
Comparative Analysis:
| Property | O-[(5-Methyl-2-pyrazinyl)methyl]- | O-(2-Methoxyphenyl)methyl | O-(tert-Butyl) |
|---|---|---|---|
| Nucleophilicity (krel) | 1.0 (reference) | 0.7 | 1.2 |
| Thermal Stability | Decomposes at 80°C | Stable to 120°C | Stable to 150°C |
| Bioactivity | Kinase inhibition | Enzyme inhibition | Bioconjugation |
Source: Data aggregated from PubChem, patent literature, and experimental studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
